![molecular formula C17H23F3N4O B2731949 4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 551931-39-6](/img/structure/B2731949.png)

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

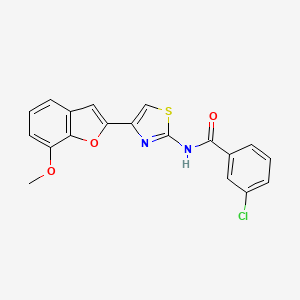

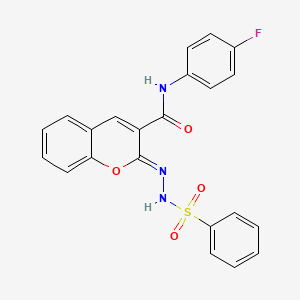

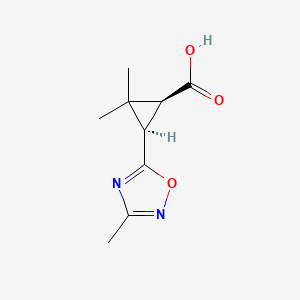

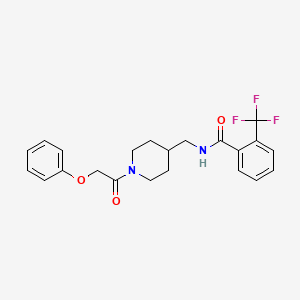

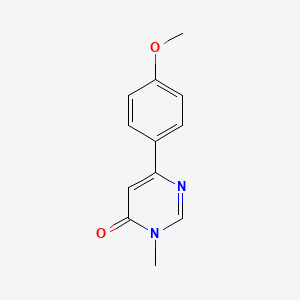

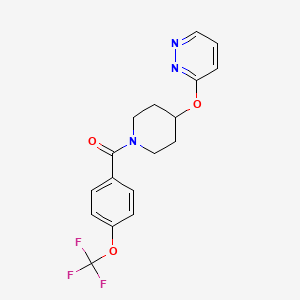

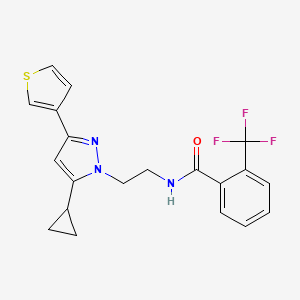

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide, also known as TFPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of piperidine derivatives, which have been shown to exhibit a wide range of biological activities. The unique chemical structure of TFPP makes it a promising candidate for drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Piperidines are crucial building blocks in drug development. The compound’s piperidine ring offers structural diversity, making it valuable for designing novel pharmaceuticals. Researchers explore modifications around the piperidine moiety to enhance drug efficacy, bioavailability, and target specificity .

Spiropiperidines in Organic Synthesis

Spiropiperidines, which incorporate a spirocyclic piperidine ring, have gained prominence due to their unique reactivity. They participate in diverse transformations, such as cyclizations, annulations, and multicomponent reactions. These reactions enable the synthesis of complex molecules with potential biological activity .

Condensed Piperidines and Their Applications

Condensed piperidines, formed by fusing piperidine rings with other heterocycles, exhibit interesting properties. Researchers explore their use in drug scaffolds, ligands, and natural product synthesis. Examples include piperidinoindoles and piperidinotetrahydroquinolines .

Biological Evaluation of Piperidine-Containing Compounds

Scientists investigate the biological activity of synthetic and natural piperidines. These studies involve assessing their interactions with biological targets (enzymes, receptors, etc.). Piperidine derivatives often display promising pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects .

Hydrogenation and Functionalization of Piperidines

Efficient methods for synthesizing substituted piperidines are essential. Researchers explore hydrogenation, amination, and cycloaddition reactions to introduce functional groups. These strategies allow access to diverse piperidine derivatives for further biological evaluation .

Antimicrobial and Antidepressant Properties

Recent investigations highlight the potential of piperidine derivatives as antimicrobial agents. Compounds derived from piperidine scaffolds exhibit antibacterial, antifungal, and antiviral activities. Additionally, some piperidines show antidepressant effects, making them relevant for mental health research .

Eigenschaften

IUPAC Name |

4-piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N4O/c18-17(19,20)13-4-5-14(22-12-13)23-10-6-16(7-11-23,15(21)25)24-8-2-1-3-9-24/h4-5,12H,1-3,6-11H2,(H2,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCWJJXHSPQHCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2(CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-yl-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2731876.png)

![[(E)-1-(4-fluorophenyl)ethylideneamino]thiourea](/img/structure/B2731882.png)

![1-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyrrolidine dihydrochloride](/img/structure/B2731886.png)